N-(4-chlorobenzyl)-2-ethoxy-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves the reaction of 4-chlorobenzylamine with 2-ethoxybenzoic acid and furan-2-carbaldehyde. The reaction is carried out under specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares structural similarities but differs in the substituents on the benzamide group.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzanilide derivative with different functional groups.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClNO3/c1-2-25-20-8-4-3-7-19(20)21(24)23(15-18-6-5-13-26-18)14-16-9-11-17(22)12-10-16/h3-13H,2,14-15H2,1H3 |
InChI Key |
KCYIRZATGIAHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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